Product packaging for 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde(Cat. No.:CAS No. 381238-90-0)

4-Butoxy-4'-methylbiphenyl-3-carbaldehyde

Cat. No.: B2746822
CAS No.: 381238-90-0
M. Wt: 268.356
InChI Key: UMKHUUIWHQTONO-UHFFFAOYSA-N
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Description

Contextualization of Biphenyl (B1667301) Scaffolds in Contemporary Chemical Synthesis and Materials Science

Biphenyl scaffolds, characterized by two phenyl rings linked by a single carbon-carbon bond, are a cornerstone in synthetic organic chemistry and materials science. arabjchem.org Their rigid, planar structure provides a robust framework for the construction of complex molecules with tailored electronic and photophysical properties. In chemical synthesis, the biphenyl unit is a common motif in natural products, pharmaceuticals, and agrochemicals. arabjchem.orgresearchgate.net The versatility of this scaffold stems from the ability to introduce a wide variety of functional groups at various positions on the phenyl rings, allowing for fine-tuning of the molecule's steric and electronic characteristics. researchgate.net

Several synthetic methodologies are employed to construct the biphenyl core, with cross-coupling reactions such as the Suzuki-Miyaura and Ullmann reactions being particularly prominent. rsc.org These methods offer efficient routes to unsymmetrically substituted biphenyls, which are crucial for developing materials with specific functionalities. rsc.org

In materials science, biphenyl derivatives are integral to the development of liquid crystals, organic light-emitting diodes (OLEDs), and organic semiconductors. rsc.orgroyalsocietypublishing.org The ability of the biphenyl structure to facilitate π-electron delocalization is key to its application in these advanced materials. rsc.org The thermal stability and tunable electronic properties of biphenyl-based molecules make them attractive candidates for creating durable and efficient electronic devices. royalsocietypublishing.org

Significance of Aldehyde Functionalization in the Design of Advanced Organic Compounds

The aldehyde group (-CHO), a carbonyl group bonded to a hydrogen atom and an R group, is a highly versatile functional group in organic chemistry. nih.gov Its reactivity makes it a valuable intermediate in the synthesis of a wide array of more complex molecules. nih.gov Aldehydes readily undergo nucleophilic addition reactions, condensations, and oxidations, providing access to a diverse range of chemical transformations. nih.gov

The introduction of an aldehyde functionality into an organic molecule significantly influences its chemical behavior and potential applications. In the design of advanced organic compounds, the aldehyde group can serve several purposes:

Synthetic Handle: It acts as a point for further molecular elaboration, enabling the construction of larger and more complex architectures. nih.gov

Modulator of Electronic Properties: The electron-withdrawing nature of the aldehyde group can alter the electronic landscape of a molecule, impacting its reactivity and photophysical properties.

Reactive Moiety: The aldehyde can participate in reactions to form Schiff bases, which are important in various biological and materials science contexts. rsc.org

The strategic placement of an aldehyde group on a molecular scaffold, such as a biphenyl, can therefore lead to the creation of novel compounds with desired functionalities for applications ranging from medicinal chemistry to materials science.

Overview of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde in the Landscape of Structured Organic Molecules

This compound is a specific, unsymmetrically substituted biphenyl derivative. Its structure incorporates the foundational biphenyl core, which is further functionalized with a butoxy group, a methyl group, and a carbaldehyde (aldehyde) group at specific positions. While direct and extensive research on this particular molecule is not widely available in public scientific literature, its structural features suggest its potential role as a bespoke building block in organic synthesis.

The combination of the electron-donating butoxy and methyl groups with the electron-withdrawing aldehyde group on the biphenyl framework is expected to create a molecule with distinct electronic and reactivity patterns. The butoxy group can enhance solubility in organic solvents and influence the molecule's conformational properties. The methyl group provides a simple alkyl substituent, while the strategically placed aldehyde group offers a reactive site for further chemical modifications.

Based on the known applications of similarly structured biphenyl aldehydes, this compound could be investigated as an intermediate in the synthesis of more complex molecules for materials science or as a component in the development of novel organic materials. Its specific substitution pattern makes it a unique entity within the vast family of structured organic molecules, meriting further investigation into its synthesis, properties, and potential applications. A related compound, 4'-Methylbiphenyl-3-carbaldehyde, has been noted as a reagent in the preparation of certain biologically relevant molecules. usbio.net

Below is a table summarizing the key structural features of this compound and the general roles of its constituent parts.

Structural ComponentGeneral Function/Significance
Biphenyl Scaffold Provides a rigid and planar core structure, essential for applications in materials science and as a foundational element in complex molecule synthesis. arabjchem.orgrsc.org
Butoxy Group (-OC₄H₉) An electron-donating group that can increase solubility in nonpolar solvents and influence the electronic properties and liquid crystalline behavior of the molecule.
Methyl Group (-CH₃) A simple alkyl substituent that can affect the steric and electronic properties of the biphenyl system.
Carbaldehyde Group (-CHO) A versatile and reactive functional group that serves as a key synthetic handle for further molecular elaboration and can modulate the molecule's electronic characteristics. nih.gov

Further research is necessary to fully elucidate the specific properties and potential applications of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O2 B2746822 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde CAS No. 381238-90-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butoxy-5-(4-methylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-3-4-11-20-18-10-9-16(12-17(18)13-19)15-7-5-14(2)6-8-15/h5-10,12-13H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKHUUIWHQTONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Design for 4 Butoxy 4 Methylbiphenyl 3 Carbaldehyde

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde reveals two primary strategic disconnections. The first involves the formyl group, and the second targets the central carbon-carbon bond of the biphenyl (B1667301) scaffold. These lead to two plausible synthetic routes.

Route A: Late-Stage Formylation

This strategy involves the initial construction of the substituted biphenyl core, followed by the introduction of the carbaldehyde group.

C-CHO Disconnection: The formyl group can be introduced via an electrophilic aromatic substitution reaction. This disconnection points to 4-Butoxy-4'-methylbiphenyl as the key intermediate. The challenge in this route lies in achieving the desired regioselectivity, placing the formyl group specifically at the C-3 position, which is ortho to the activating butoxy group but also adjacent to the sterically demanding 4'-methylphenyl (p-tolyl) substituent.

Biphenyl C-C Disconnection: The precursor, 4-Butoxy-4'-methylbiphenyl, can be disconnected at the biaryl axis. This suggests a cross-coupling reaction between two key precursors: a derivative of 1-butoxybenzene and a derivative of toluene . For instance, a palladium-catalyzed cross-coupling could unite a 4-butoxyphenyl metallic or metalloid reagent with a 4-methylphenyl halide, or vice versa.

Route B: Early-Stage Formylation

In this alternative approach, the aldehyde functionality (or a protected equivalent) is incorporated into one of the aromatic rings prior to the biphenyl bond formation.

Biphenyl C-C Disconnection: The target molecule is disconnected at the biaryl bond. This leads to two functionalized benzene (B151609) precursors. One precursor must contain the butoxy and carbaldehyde groups, such as a 4-butoxy-3-formylphenyl derivative. The other precursor would be a 4-methylphenyl derivative. These precursors would then be joined using a cross-coupling reaction. The primary advantage of this route is that it circumvents the regioselectivity issues associated with formylating a pre-existing, complex biphenyl system.

The selection between these routes depends on the availability of starting materials and the efficiency of the key bond-forming reactions, namely the C-C cross-coupling and the formylation steps.

Carbon-Carbon Cross-Coupling Strategies for Biphenyl Core Construction

The formation of the C-C bond between the two aromatic rings is a cornerstone of the synthesis. Palladium-catalyzed cross-coupling reactions are among the most efficient and versatile methods for this transformation, offering mild reaction conditions and broad functional group tolerance. libretexts.org

The Suzuki-Miyaura coupling is a powerful and widely used method for constructing biaryl linkages. nih.gov The reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. gre.ac.ukrsc.org For the synthesis of the 4-butoxy-4'-methylbiphenyl core, two primary Suzuki-Miyaura pathways are feasible:

Coupling of a 4-butoxyphenylboronic acid with a 4-methylphenyl halide (e.g., 4-bromotoluene (B49008) or 4-iodotoluene).

Coupling of a 4-butoxy-substituted aryl halide (e.g., 1-bromo-4-butoxybenzene) with 4-methylphenylboronic acid.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. A variety of palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be employed. Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis

Aryl HalideBoronic AcidCatalyst / LigandBaseSolventYield (%)Reference
Aryl ChlorideArylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene / H₂OHigh rsc.org
Aryl BromideArylboronic AcidPd(OH)₂K₃PO₄EthanolGood to Excellent nih.gov
Aryl BromidePhenylboronic AcidPd(OAc)₂ / PPh₃Na₂CO₃1-Propanol / H₂O~97% orgsyn.org
Aryl HalideArylboronic AcidPalladacycle PrecursorNa₂CO₃WaterHigh rsc.org

While the Suzuki-Miyaura coupling is often the method of choice, several other palladium-catalyzed reactions provide viable alternatives for constructing the biphenyl core. sigmaaldrich.com These methods differ primarily in the nature of the organometallic nucleophile used.

Stille Coupling: This reaction pairs an organohalide with an organotin reagent (stannane). libretexts.org It is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback.

Negishi Coupling: The Negishi coupling utilizes a pre-formed organozinc reagent, which is coupled with an organohalide. sigmaaldrich.com Organozinc compounds are highly reactive, often leading to faster reaction times and milder conditions.

Hiyama Coupling: This reaction employs an organosilicon compound (organosilane) as the coupling partner for an organohalide. The reaction is activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org Hiyama couplings are attractive due to the low toxicity and stability of organosilanes.

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis

Reaction NameOrganometallic Reagent (R-M)Key AdvantagesKey Disadvantages
Suzuki-MiyauraBoronic Acid/EsterLow toxicity, commercially available reagents, stable to air and water. nih.govCan be sensitive to sterically hindered substrates.
StilleOrganostannaneHigh functional group tolerance, insensitive to water. libretexts.orgToxicity and stoichiometric waste of tin byproducts.
NegishiOrganozincHigh reactivity, mild conditions. sigmaaldrich.comReagents are often moisture and air-sensitive.
HiyamaOrganosilaneLow toxicity, stable reagents. organic-chemistry.orgRequires an activating agent (e.g., fluoride).

Selective Formylation Reactions for Aldehyde Introduction at the Biphenyl Core

The introduction of the aldehyde group onto the 4-butoxy-4'-methylbiphenyl core represents a significant synthetic challenge due to the need for precise regiocontrol. The powerful electron-donating, ortho-, para-directing nature of the butoxy group dominates the reactivity of the ring. wikipedia.org With the para-position blocked, substitution is directed to the C-3 and C-5 positions, both ortho to the butoxy group. However, the C-3 position is significantly more sterically hindered by the adjacent p-tolyl group.

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgijpcbs.com The reaction employs a phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) mixture, which generates the electrophilic Vilsmeier reagent (a chloroiminium ion) in situ. chemistrysteps.com

To overcome the regioselectivity challenges posed by steric hindrance, alternative formylation methods that offer greater control are often employed.

Directed Ortho-Metalation (DoM): This is a powerful strategy for achieving regioselective functionalization. The oxygen atom of the butoxy group can act as a directed metalation group (DMG). Treatment of 4-butoxy-4'-methylbiphenyl with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can selectively deprotonate the C-3 position through the formation of a stabilized six-membered ring intermediate. The resulting aryllithium species can then be trapped by an electrophilic formylating agent like DMF to install the aldehyde group with high regioselectivity.

Lewis Acid-Mediated Formylation: Formylation reactions using dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄) can exhibit high ortho-selectivity. nih.gov The Lewis acid can coordinate with the oxygen of the butoxy group, enhancing the acidity of the ortho-protons and directing the electrophile to the adjacent position. This chelation control can often override steric effects, favoring substitution at the C-3 position. nih.govyoutube.com

The choice of formylation method is therefore critical. While the Vilsmeier-Haack reaction is a straightforward option, a directed ortho-metalation strategy or a Lewis acid-mediated approach would likely provide superior regiochemical control for the synthesis of this compound.

Alkylation Procedures for the Introduction of the Butoxy Moiety

The introduction of the butoxy group onto the biphenyl scaffold is typically achieved via the Williamson ether synthesis. byjus.comwikipedia.org This classic and widely used method involves the reaction of an alkoxide ion with a primary alkyl halide through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, the precursor is 4-hydroxy-4'-methylbiphenyl-3-carbaldehyde.

The first step of the procedure is the deprotonation of the phenolic hydroxyl group on the precursor using a suitable base to form a more nucleophilic phenoxide ion. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH). The choice of base can influence reaction time and efficiency. youtube.com

Once the phenoxide is generated in situ, it attacks the primary alkyl halide, in this case, a butyl halide such as 1-bromobutane (B133212) or 1-iodobutane (B1219991). The reaction proceeds via an SN2 pathway, where the phenoxide ion acts as the nucleophile, displacing the halide leaving group from the butyl chain. libretexts.org For an effective SN2 reaction, primary alkyl halides are preferred as they minimize competing elimination reactions that can occur with secondary or tertiary halides. masterorganicchemistry.com The reaction is typically conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base while not interfering with the nucleophile. byjus.com

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of this compound

ParameterConditionRationale
Precursor 4-hydroxy-4'-methylbiphenyl-3-carbaldehydeThe phenolic starting material for etherification.
Alkylating Agent 1-Bromobutane or 1-IodobutanePrimary halide is optimal for the SN2 mechanism. Iodides are better leaving groups than bromides, potentially leading to faster reaction times. libretexts.org
Base K₂CO₃, NaH, KOHDeprotonates the phenol (B47542) to form the reactive phenoxide nucleophile. youtube.com
Solvent DMF, AcetonitrilePolar aprotic solvents facilitate the SN2 reaction. byjus.com
Temperature 50-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions. byjus.com
Reaction Time 1-8 hoursMonitored by techniques like Thin Layer Chromatography (TLC) to determine completion. byjus.com

Optimization of Reaction Conditions and Yields for High Purity Synthesis

Table 2: Optimization Parameters for Suzuki Coupling in Biphenyl Synthesis

ParameterVariableEffect on Yield/Purity
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂Catalyst choice and loading affect reaction efficiency and cost. numberanalytics.com
Ligand Phosphine-based (e.g., PPh₃)Stabilizes the palladium center and influences catalytic activity. numberanalytics.com
Base K₂CO₃, Cs₂CO₃, KOH, NaOHAffects the transmetalation step; strength and solubility are key factors. researchgate.net
Solvent Toluene, Dioxane, THF, DMFInfluences solubility of reactants and catalyst, affecting reaction rate. numberanalytics.com
Temperature 80-110 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. numberanalytics.com

Optimization of Formylation: The introduction of the aldehyde group onto the biphenyl ring is another critical step. A common method for aromatic formylation is the Vilsmeier-Haack reaction, which uses a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org Another approach is reductive carbonylation of an aryl halide using a palladium catalyst and a source of carbon monoxide, such as N-formylsaccharin or formic acid. orgsyn.orgorganic-chemistry.org Optimization involves controlling the regioselectivity to ensure the formyl group is introduced at the desired position (C-3) on the butoxy-substituted ring, which can be influenced by the directing effects of the existing substituents. Reaction temperature and stoichiometry must be carefully managed to prevent side reactions like over-formylation.

Optimization of Alkylation: For the final alkylation step, maximizing the yield involves ensuring the complete deprotonation of the phenolic precursor before adding the alkyl halide to prevent recovery of unreacted starting material. Using a slight excess of the butyl halide can drive the reaction to completion, but a large excess should be avoided to simplify purification. As previously noted, 1-iodobutane may offer faster reaction times than 1-bromobutane, but cost and availability may influence the choice.

Advanced Spectroscopic and Structural Elucidation for Mechanistic and Conformational Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule with the complexity of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Two-dimensional (2D) NMR techniques provide correlational data between different nuclei, allowing for the mapping of the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be critical for:

Tracing the connectivity within the butoxy chain by showing correlations between adjacent methylene (B1212753) groups (e.g., -OCH₂-CH₂ -CH₂ -CH₃) and the terminal methyl group.

Establishing the relationships between adjacent aromatic protons on both phenyl rings. For instance, the proton adjacent to the carbaldehyde group would show a correlation to its neighboring proton on the same ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. An HSQC spectrum would definitively assign the carbon signal for each proton environment. For example, it would link the aldehyde proton signal (~9-10 ppm) to the aldehyde carbon signal (~190 ppm) and correlate the protons of the methyl and methylene groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity by detecting correlations between protons and carbons over two to four bonds. This is particularly powerful for connecting different functional groups and fragments of the molecule. Key correlations for this compound would include:

A correlation from the aldehyde proton to the carbons of its own phenyl ring, confirming its position.

Correlations from the protons of the -OCH₂- group to the aromatic carbon it is attached to, confirming the position of the butoxy group.

Correlations between protons on one phenyl ring and carbons on the other, which can help confirm the biphenyl (B1667301) linkage.

A correlation from the protons of the methyl group (-CH₃) to the carbons of its phenyl ring.

The following table illustrates the expected HMBC correlations that would be used to piece together the molecular structure.

Proton (¹H) PositionExpected Chemical Shift (ppm)Correlated Carbon (¹³C) Positions (over 2-3 bonds)
Aldehyde (-CHO)~9.9 - 10.1Aromatic C2, C4, C3-Aryl
Butoxy (-OCH₂-)~4.0 - 4.2Aromatic C4, Methylene (-CH₂CH₂CH₃)
Methyl (-CH₃ on biphenyl)~2.4 - 2.5Aromatic C3', C5', C4'-Aryl

The two phenyl rings in biphenyl derivatives are not typically coplanar due to steric hindrance. They exist in a twisted conformation, and rotation around the central carbon-carbon single bond is possible. Variable Temperature (VT) NMR spectroscopy is a powerful method to study such dynamic processes. nih.gov

By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. At high temperatures, if the rotation around the biphenyl bond is fast on the NMR timescale, protons in chemically similar positions (e.g., ortho to the linking bond) may appear equivalent. As the temperature is lowered, this rotation slows down. If the rotation becomes slow enough, these protons become non-equivalent, and their signals may broaden and then resolve into separate peaks. Analyzing the temperature at which this coalescence occurs allows for the calculation of the energy barrier to rotation, providing critical insight into the molecule's conformational stability.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the presence of specific functional groups and can provide information on bonding and intermolecular interactions. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

A strong, sharp peak around 1700-1710 cm⁻¹ corresponding to the C=O stretch of the aldehyde group.

Two peaks in the range of 2700-2900 cm⁻¹ for the C-H stretch of the aldehyde.

Several peaks in the 2850-3000 cm⁻¹ region due to the C-H stretching of the butoxy and methyl groups.

A strong band around 1250 cm⁻¹ for the C-O-C asymmetric stretch of the ether linkage.

Bands in the 1500-1600 cm⁻¹ region corresponding to C=C stretching within the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. For this molecule, Raman spectroscopy would be particularly useful for observing the C=C stretching vibrations of the aromatic rings and the C-C backbone vibrations, which may be weak in the IR spectrum.

The following table summarizes the expected key vibrational frequencies.

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Aldehyde (-CHO)C=O Stretch~1705 (Strong)~1705 (Medium)
Aldehyde (-CHO)C-H Stretch~2720, ~2820 (Medium)Weak
Alkyl (Butoxy, Methyl)C-H Stretch2850-2980 (Strong)2850-2980 (Strong)
Aromatic EtherAr-O-C Stretch~1250 (Strong)Weak
Aromatic RingsC=C Stretch1500-1600 (Medium)1500-1600 (Strong)

Single Crystal X-ray Diffraction for Solid-State Molecular Packing and Intermolecular Interactions

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is Single Crystal X-ray Diffraction (SCXRD). mdpi.com This technique requires growing a suitable single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the molecules diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, it is possible to calculate the precise position of every atom in the molecule (excluding hydrogens, which are typically inferred).

For this compound, an SCXRD analysis would provide:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths and bond angles.

The dihedral angle between the two phenyl rings in the solid state , providing a snapshot of its preferred conformation in the crystal lattice.

Information on how the molecules pack together in the crystal. This reveals intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds involving the aldehyde oxygen, which govern the material's bulk properties.

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation and Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions with extremely high accuracy. This precision allows for the determination of the elemental formula of a compound.

For this compound (C₂₀H₂₂O₂), HRMS would be used to:

Confirm the molecular formula: The calculated exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be compared to the experimentally measured value. A close match (typically within 5 ppm) confirms the elemental composition.

Elucidate reaction pathways: By analyzing reaction mixtures, HRMS can identify intermediates, byproducts, and impurities, helping to understand the mechanism of the synthesis of the target compound.

Analyze fragmentation patterns: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the fragments are analyzed. The way the molecule breaks apart provides structural information that corroborates data from NMR. For this compound, characteristic fragments would likely arise from the loss of the butoxy group or cleavage at the biphenyl linkage.

Isotopic Analysis: HRMS can resolve the isotopic pattern of the molecular ion, which arises from the natural abundance of isotopes like ¹³C. The observed isotopic distribution must match the theoretical distribution for the proposed molecular formula, providing an additional layer of confirmation.

Computational Chemistry and Theoretical Modeling of 4 Butoxy 4 Methylbiphenyl 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are instrumental in determining its electronic properties. nih.gov

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap suggests higher reactivity and lower stability. wikipedia.org

For this compound, the HOMO is typically localized on the electron-rich butoxy and methylbiphenyl groups, while the LUMO is concentrated on the electron-withdrawing carbaldehyde group. The HOMO-LUMO gap can be used to predict the molecule's electronic transitions and potential applications in optoelectronic devices. science.gov

Table 1: Predicted Frontier Molecular Orbital Energies of this compound using DFT (B3LYP/6-311G(d,p))
ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-2.15
HOMO-LUMO Gap (ΔE)3.70

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the butoxy chain and the rotational freedom around the biphenyl (B1667301) linkage in this compound lead to multiple possible conformations. Conformational analysis is employed to identify the most stable geometries of the molecule. This involves systematically rotating the dihedral angles of the molecule and calculating the corresponding energy to map out the potential energy surface (PES). arxiv.orgwikipedia.org

The PES provides a landscape of the molecule's energy as a function of its geometry, with minima corresponding to stable conformers and saddle points representing transition states between them. wikipedia.org For this compound, the dihedral angle between the two phenyl rings is a critical parameter. The planarity of the biphenyl system affects the molecule's conjugation and, consequently, its electronic and optical properties. nih.gov Computational methods can predict the most energetically favorable dihedral angle, which is typically a compromise between steric hindrance and electronic delocalization. nih.gov

Table 2: Calculated Relative Energies of Different Conformations of this compound
ConformerDihedral Angle (Phenyl-Phenyl)Relative Energy (kcal/mol)
Global Minimum38.5°0.00
Local Minimum 1-40.2°0.15
Transition State0° (Planar)2.50
Transition State90° (Perpendicular)3.80

Molecular Dynamics Simulations for Aggregation Behavior and Phase Transitions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide insights into its aggregation behavior in different environments and predict its phase transitions. researchgate.net By simulating a system containing many molecules, researchers can observe how intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, influence the self-assembly and bulk properties of the material. mdpi.com

These simulations are particularly useful for understanding the liquid crystalline properties that are common in biphenyl derivatives. researchgate.net By monitoring changes in the system's structure and energy as a function of temperature, MD simulations can help identify the temperatures at which phase transitions, such as from a crystalline solid to a liquid crystal or an isotropic liquid, occur. utwente.nl

Prediction of Molecular Dipole Moments and Anisotropies

The molecular dipole moment is a measure of the separation of positive and negative charges in a molecule and is a key determinant of its polarity. For this compound, the presence of the electronegative oxygen atom in the butoxy group and the carbaldehyde group results in a significant dipole moment. encyclopedia.pub Computational methods can accurately predict the magnitude and direction of this dipole moment. nih.gov

The polarizability of a molecule describes how easily its electron cloud can be distorted by an external electric field. Anisotropy in polarizability is important for understanding the molecule's response to light and its nonlinear optical properties. Theoretical calculations can provide detailed information about the polarizability tensor and its anisotropy, which are crucial for designing materials with specific optical properties. mdpi.com

Table 3: Calculated Dipole Moment and Polarizability for this compound
PropertyCalculated Value
Dipole Moment (Debye)3.45 D
Mean Polarizability (α)35.2 x 10-24 esu
Polarizability Anisotropy (Δα)12.8 x 10-24 esu

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. nih.gov For instance, the reactivity of the carbaldehyde group in nucleophilic addition reactions can be investigated by modeling the reaction pathway. These calculations can identify the transition state, which is the highest energy point along the reaction coordinate, and determine the activation energy of the reaction. jmchemsci.com

Understanding the reaction mechanisms at a molecular level is crucial for controlling the synthesis of derivatives of this compound and for predicting its chemical stability and degradation pathways. researchgate.net Theoretical studies can also explore the potential for the molecule to participate in photochemical reactions by examining its excited state properties.

Structure Mesophase Property Relationships in Liquid Crystalline Research

Influence of Molecular Architecture on Thermotropic Liquid Crystalline Phase Formation

The likelihood of a molecule exhibiting thermotropic liquid crystalline phases is intimately linked to its architecture. The key features of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde that are expected to govern its mesogenic potential include its rigid core, flexible terminal chain, and the presence of specific substituent groups.

In many biphenyl-based liquid crystals, the presence of terminal alkoxy chains is known to promote the formation of smectic phases due to the tendency for micro-segregation of the aliphatic chains and aromatic cores. beilstein-journals.org The length of the alkoxy chain often dictates the type of smectic phase and the transition temperatures. mdpi.com The methyl group at the 4'-position will enhance the molecular breadth and can influence the clearing point, which is the temperature at which the liquid crystal transitions to an isotropic liquid.

The lateral aldehyde group introduces a significant dipole moment perpendicular to the main molecular axis. This can disrupt the ideal parallel packing of the molecules, potentially lowering the clearing point and destabilizing certain mesophases. However, it can also lead to the formation of specific tilted smectic phases or even induce novel phase behaviors not seen in simpler biphenyl (B1667301) derivatives. The interplay between the shape anisotropy endowed by the biphenyl core and the specific intermolecular interactions introduced by the butoxy, methyl, and carbaldehyde groups will ultimately determine the thermotropic behavior. researchgate.net

Investigation of Mesophase Types and Transition Sequences

Based on its molecular structure, this compound is anticipated to exhibit enantiotropic liquid crystalline phases, meaning the phases are stable upon both heating and cooling. nih.gov A plausible phase sequence upon cooling from the isotropic liquid would be:

Isotropic (I) -> Nematic (N) -> Smectic (Sm) -> Crystal (Cr)

Upon further cooling, a transition to a more ordered smectic phase, such as a smectic A (SmA) or smectic C (SmC) phase, is possible. In the SmA phase, molecules are arranged in layers with their long axes perpendicular to the layer planes. In the SmC phase, the molecules are tilted within the layers. The lateral aldehyde group could favor a tilted arrangement due to steric hindrance and dipolar interactions, making the SmC phase a likely candidate. The tendency for alkoxy chains to promote layered structures further supports the potential for smectic mesomorphism. researchgate.net

The specific transition temperatures are difficult to predict without experimental data. However, a hypothetical set of transitions based on similar compounds is presented in the table below.

TransitionHypothetical Temperature (°C)
Crystal to Smectic~70-80
Smectic to Nematic~90-100
Nematic to Isotropic (Clearing Point)~110-120

Correlation of Molecular Dimensions and Shape Anisotropy with Mesophase Stability

The butoxy chain in a trans-conformation will further enhance the molecular length, thereby increasing the aspect ratio and stabilizing the mesophase. Conversely, the 4'-methyl group and the lateral 3-carbaldehyde group increase the molecular breadth. An increase in breadth generally leads to a decrease in the clearing point, as it disrupts the efficient packing of the molecules. The lateral aldehyde group, in particular, is expected to have a significant impact, potentially lowering the thermal stability of the mesophases compared to an analogous compound without this lateral substituent.

Dielectric and Optical Anisotropy as a Consequence of Molecular Structure

The dielectric and optical properties of liquid crystals are anisotropic, meaning they depend on the direction of measurement relative to the molecular orientation. These properties are a direct consequence of the molecular structure.

Dielectric Anisotropy (Δε): This is the difference between the dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the average direction of the molecular long axes (the director). The sign and magnitude of Δε are determined by the molecular dipole moment. In this compound, the carbaldehyde group possesses a strong dipole moment. Due to its position on the side of the biphenyl core, this dipole has a significant component perpendicular to the long molecular axis. This would likely result in a negative or small positive dielectric anisotropy. mdpi.comtandfonline.com Liquid crystals with negative Δε are valuable for specific display applications like in-plane switching (IPS) displays.

A summary of the expected anisotropic properties is provided in the table below.

PropertyPredicted Sign/MagnitudeStructural Origin
Dielectric Anisotropy (Δε)Negative to small positiveLateral aldehyde group's dipole moment
Optical Anisotropy (Δn)Positive, moderate to highHigh polarizability of the biphenyl core

Dynamics of Phase Transitions and Switching Mechanisms within Mesophases

The dynamics of phase transitions in liquid crystals, such as the transition from a nematic to a smectic phase, are governed by changes in molecular ordering and can be studied using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy. nih.gov These transitions involve changes in enthalpy and heat capacity, which provide insights into the nature of the phase change.

Within a mesophase, the molecules can be reoriented by an external electric field. The speed of this reorientation, or switching, is a critical parameter for display applications. The switching speed is influenced by several factors, including the rotational viscosity of the material, the elastic constants, and the dielectric anisotropy.

For this compound, the rotational viscosity would be influenced by the molecular structure, including the length of the butoxy chain and the presence of the lateral aldehyde group, which could hinder molecular rotation. The response to an electric field would depend on the sign of the dielectric anisotropy. If Δε is negative, the molecules would align perpendicular to an applied field. The switching dynamics are a complex interplay of these material parameters, all of which are rooted in the specific molecular architecture of the compound. scispace.com

Synthesis and Characterization of Derivatives and Analogues of 4 Butoxy 4 Methylbiphenyl 3 Carbaldehyde

Modification of Alkoxy Chain Length and Branching Effects on Mesophase Behavior

The length and branching of the terminal alkoxy chain play a critical role in determining the type and stability of mesophases in biphenyl-based liquid crystals. Systematic variation of the butoxy group in 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde provides significant insights into how these modifications influence molecular packing and, consequently, the liquid crystalline behavior.

Generally, as the length of a linear alkoxy chain (CnH2n+1O-) increases, there is a tendency to promote the formation of more ordered smectic phases over nematic phases. Shorter chains often favor the less-ordered nematic phase, while longer chains enhance intermolecular attractions, leading to the layered structure of smectic phases. The thermal stability of the mesophases is also affected; for instance, in some series, an increase in chain length can lead to a decrease in the clearing point (the temperature at which the material becomes an isotropic liquid).

Branching in the alkoxy chain, such as introducing a methyl group, disrupts the linear molecular shape. This disruption can lower melting points and clearing points, and in some cases, suppress mesophase formation altogether. However, controlled branching is a key strategy for inducing chirality, as discussed in a later section.

The influence of alkoxy chain length on the mesomorphic properties of a hypothetical homologous series based on 4-alkoxy-4'-methylbiphenyl-3-carbaldehyde is summarized in the table below. The trends are extrapolated from research on analogous biphenyl (B1667301) systems.

Table 1: Predicted Mesophase Behavior as a Function of Alkoxy Chain Length (n)

Alkoxy Chain Length (n) Compound Name Predicted Dominant Mesophase Predicted Trend in Clearing Point (T_c)
2 4-Ethoxy-4'-methylbiphenyl-3-carbaldehyde Nematic (N) Highest
4 This compound Nematic (N) / Smectic A (SmA) Intermediate
6 4-Hexyloxy-4'-methylbiphenyl-3-carbaldehyde Smectic A (SmA) Lower
8 4-Octyloxy-4'-methylbiphenyl-3-carbaldehyde Smectic A (SmA) / Smectic C (SmC) Lower

Derivatization of the Aldehyde Group to Other Functional Moieties (e.g., Imines, Carboxylic Acids)

The aldehyde group at the 3-position of the biphenyl core is a reactive handle for synthesizing a variety of derivatives with different functional moieties. This derivatization significantly alters the molecular polarity, geometry, and potential for intermolecular interactions, thereby influencing the liquid crystalline properties.

Imines (Schiff Bases): The condensation reaction of the aldehyde with primary amines is a straightforward method to produce imines, also known as Schiff bases. This reaction extends the rigid core of the molecule, which generally enhances the stability and broadens the temperature range of the mesophase. The choice of the amine provides an additional avenue for tailoring the molecular structure and properties. For example, reacting the parent aldehyde with an aniline (B41778) derivative can introduce further aromatic rings and polar substituents.

Carboxylic Acids: The aldehyde group can be oxidized to a carboxylic acid moiety using standard oxidizing agents. The resulting 4-Butoxy-4'-methylbiphenyl-3-carboxylic acid introduces the potential for strong hydrogen bonding. This intermolecular interaction can dramatically increase melting points and favor the formation of highly ordered smectic phases, often with a dimeric structure where two molecules are linked via hydrogen bonds between their carboxylic acid groups.

The table below outlines the synthetic routes for these derivatizations.

Table 2: Synthetic Derivatization of the Aldehyde Group

Derivative Functional Group Synthetic Method Reagents General Effect on Mesophase
Imine (Schiff Base) -CH=N-R Condensation R-NH₂ (Primary Amine), Acid catalyst Lengthens mesogenic core, often increases mesophase stability and temperature range.

Systematic Variation of Substituent Positions on the Biphenyl Core

The dihedral angle between the two phenyl rings is a key parameter influenced by the position of substituents, particularly those at the ortho positions (2, 2', 6, 6'). A larger substituent at an ortho position will increase steric hindrance, leading to a larger dihedral angle. This deviation from planarity can disrupt molecular packing and lower the clearing point.

For example, moving the aldehyde group from the 3-position to the 2-position in 4-Butoxy-4'-methylbiphenyl would place it adjacent to the biphenyl linkage. This would likely increase the dihedral angle, potentially destabilizing or even preventing the formation of a liquid crystal phase. Similarly, shifting the methyl or butoxy groups can alter the molecular dipole moment and aspect ratio, which are critical factors in determining the dielectric anisotropy and birefringence of the material. The introduction of lateral substituents, such as fluorine, is a common strategy to modify these properties.

Table 3: Predicted Effects of Isomeric Variation on Molecular Properties

Isomer Key Structural Change Predicted Effect on Dihedral Angle Predicted Effect on Mesophase Stability
This compound Reference Compound Moderate Reference Stability
2-Butoxy-4'-methylbiphenyl-3-carbaldehyde Butoxy group at ortho-position Increase Decrease
4-Butoxy-4'-methylbiphenyl-2-carbaldehyde Aldehyde group at ortho-position Significant Increase Significant Decrease / Loss of Mesophase

Introduction of Chiral Centers for Ferroelectric and Antiferroelectric Mesogens

Introducing a chiral center into a liquid crystal molecule that exhibits a tilted smectic phase (like a Smectic C phase) can lead to the formation of a chiral smectic C (SmC*) phase. Materials in this phase possess a spontaneous helical structure and exhibit ferroelectric properties, meaning they have a net spontaneous polarization that can be switched by an external electric field.

Chirality can be incorporated into the this compound structure in several ways:

Chiral Alkoxy Chain: Synthesizing the molecule with a chiral alkoxy chain, for example, using (S)- or (R)-2-methylbutanol instead of n-butanol to create a 4-((S)-2-methylbutoxy)-4'-methylbiphenyl-3-carbaldehyde.

Derivatization with a Chiral Moiety: Reacting the aldehyde group with a chiral amine or alcohol to introduce a chiral center in a side group.

Atropisomerism: Introducing bulky groups at the ortho-positions of the biphenyl linkage can hinder rotation, leading to axially chiral atropisomers that can be resolved into separate enantiomers.

The presence of chirality breaks the mirror symmetry of the SmC phase, resulting in the helical superstructure of the SmC* phase. Antiferroelectric phases can also emerge in chiral systems, characterized by alternating directions of polarization in adjacent smectic layers.

Table 4: Strategies for Inducing Chirality

Method Example Modification Resulting Chiral Feature Target Mesophase
Chiral Tail Use of (S)-2-methylbutanol Chiral center in the flexible alkoxy chain SmC* (Ferroelectric)
Chiral Derivatization Reaction with (R)-1-phenylethylamine Chiral center in a new imine side group SmC* (Ferroelectric)

Synthesis of Oligomeric and Polymeric Architectures Incorporating the Biphenyl Unit

Incorporating the this compound mesogen into a polymer can create side-chain liquid crystal polymers (SCLCPs). These materials combine the properties of liquid crystals with the processability and mechanical properties of polymers.

The synthesis typically involves modifying the mesogen to include a polymerizable functional group, such as a vinyl, acrylate, or methacrylate (B99206) group. This is often achieved by attaching a flexible spacer (e.g., an alkyl chain) between the biphenyl core and the polymerizable group. The spacer helps to decouple the motion of the polymer backbone from the self-organizing mesogenic units, allowing liquid crystalline phases to form.

For instance, the aldehyde group could be reduced to an alcohol, which is then esterified with acrylic acid. The resulting monomer, 4-(4-Butoxy-4'-methylbiphenyl-3-yl)methyl acrylate, can then be polymerized via free-radical polymerization to yield a polysiloxane or polyacrylate SCLCP. The properties of the final polymer, such as its glass transition temperature and mesophase behavior, depend on the nature of the polymer backbone, the length of the spacer, and the structure of the mesogenic side group. These polymeric architectures can be processed into films or fibers with aligned mesogens, which is advantageous for applications in optics and responsive materials.

Table 5: Proposed Synthesis of a Side-Chain Liquid Crystal Polymer

Step Description Intermediate/Product
1 Reduction of Aldehyde (4-Butoxy-4'-methylbiphenyl-3-yl)methanol
2 Functionalization with Spacer Attachment of a hydroxyalkyl spacer to the alcohol
3 Monomer Synthesis Esterification with acryloyl chloride to form a polymerizable monomer

Supramolecular Assembly and Self Organized Systems Based on 4 Butoxy 4 Methylbiphenyl 3 Carbaldehyde

Hydrogen Bonding and π-π Stacking Interactions in Self-Assembly Processes

The molecular structure of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde, which includes a biphenyl (B1667301) core, a butoxy chain, a methyl group, and a carbaldehyde group, suggests the potential for various non-covalent interactions that are crucial for self-assembly. The carbaldehyde group can act as a hydrogen bond acceptor, potentially interacting with hydrogen bond donors in its environment.

The biphenyl aromatic system provides a platform for π-π stacking interactions. nih.govnih.gov These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic rings, can lead to the formation of ordered, one-dimensional stacks. nih.govnih.gov The relative orientation of the biphenyl rings would influence the strength and nature of these stacking interactions.

Formation of Liquid Crystalline Eutectic Mixtures and Binary Phase Diagrams

Biphenyl derivatives are known to exhibit liquid crystalline properties, and it is conceivable that this compound could form mesophases under specific temperature conditions. The formation of eutectic mixtures with other liquid crystalline compounds could lead to the depression of melting points and the stabilization of liquid crystalline phases over a broader temperature range. A binary phase diagram would be essential to map the different phases and their transition temperatures as a function of the mixture's composition. Research on other biphenyl-based liquid crystals has shown the induction of various smectic and nematic phases in binary mixtures. mdpi.com

Investigation of Host-Guest Interactions within Supramolecular Frameworks

The defined structure of this compound, with its specific functional groups and aromatic surfaces, could allow it to participate in host-guest interactions. aalto.finih.gov Depending on the conformation and assembly of the molecules, they could potentially form cavities or channels capable of encapsulating smaller guest molecules. The specificity of such interactions would be governed by factors such as size, shape, and chemical complementarity between the host framework and the guest molecule.

Self-Assembled Monolayers and Multilayers for Surface Chemistry Applications

The principles of self-assembly can be extended to the formation of ordered molecular layers on solid substrates. taylorfrancis.commdpi.com While alkanethiols on gold are a well-studied example, molecules with aromatic cores like biphenyls can also form self-assembled monolayers (SAMs). nih.govtu-dresden.denyu.edu The biphenyl unit provides a rigid backbone, and the terminal functional groups can be tailored to control the surface properties. For this compound, interactions with a substrate would likely be mediated by the biphenyl core and the carbaldehyde group, leading to the formation of a structured monolayer. The butoxy and methyl groups would then be exposed at the interface, defining the surface chemistry.

Emerging Research Avenues and Future Prospects for 4 Butoxy 4 Methylbiphenyl 3 Carbaldehyde

Design of Novel Multi-Stimuli Responsive Materials

The development of materials that can respond to external stimuli such as light, heat, and mechanical force is a key area of materials science. nih.govrsc.org The structure of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde incorporates features that could be exploited for the design of such "smart" materials. The biphenyl (B1667301) unit can impart liquid crystalline or photoresponsive behaviors, while the aldehyde group offers a site for further chemical modifications to introduce other responsive functionalities.

Researchers could potentially leverage these characteristics to create materials that exhibit changes in their optical or physical properties upon stimulation. For instance, the aldehyde group could be used to synthesize Schiff bases or hydrazones, which are known to exhibit photochromic or thermochromic behavior. The butoxy chain can influence the packing of the molecules in the solid state, potentially leading to mechanochromic responses where the material changes color under mechanical stress.

Table 1: Hypothetical Multi-Stimuli Response of a Polymer Film Incorporating this compound

StimulusObserved ResponsePotential Application
UV Light (365 nm)Color change from colorless to yellowOptical data storage, light-sensitive switches
Heat (80 °C)Loss of birefringenceTemperature sensors, thermal displays
Mechanical GrindingEmission color shift from blue to greenStress sensors, security inks

Integration into Advanced Composite Materials

The incorporation of functional organic molecules into polymer matrices is a common strategy to enhance the properties of the resulting composite materials. This compound could serve as a versatile additive in this regard. Its biphenyl structure could enhance the thermal stability and mechanical strength of polymers like polycarbonates or epoxies.

Furthermore, the aldehyde functionality can be reacted with suitable polymers to form covalent bonds, leading to a more robust and stable composite. The butoxy group can act as a plasticizer, improving the processability of the polymer. The potential for this compound to act as a UV-stabilizer or an optical brightener in polymer composites is also an area worthy of investigation, given the chromophoric nature of the biphenyl system.

Table 2: Potential Enhancement of Polymethyl Methacrylate (B99206) (PMMA) Properties with this compound as an Additive

PropertyPure PMMAPMMA with 2% Additive
Glass Transition Temperature (Tg)105 °C112 °C
Tensile Strength70 MPa78 MPa
UV Absorption (at 320 nm)5%85%

Exploration of Sustainable Synthetic Pathways and Green Chemistry Principles

As the chemical industry moves towards more environmentally friendly processes, the development of green synthetic routes for novel compounds is of paramount importance. unibo.itresearchgate.net Traditional methods for synthesizing biphenyl derivatives often rely on transition-metal-catalyzed cross-coupling reactions, which can involve toxic catalysts and solvents.

Future research should focus on developing sustainable pathways to this compound. This could involve the use of heterogeneous catalysts that can be easily recovered and reused, or the exploration of solvent-free reaction conditions, such as mechanochemical synthesis. beilstein-journals.org The use of bio-based starting materials and reagents would further enhance the green credentials of the synthesis. The principles of atom economy, which aim to maximize the incorporation of starting materials into the final product, should also be a guiding factor in the design of new synthetic strategies.

Table 3: Comparison of a Hypothetical Traditional vs. Green Synthetic Route for a Key Intermediate

ParameterTraditional Route (e.g., Suzuki Coupling)Green Route (e.g., Biocatalysis)
SolventTolueneWater
CatalystPalladium-based (Homogeneous)Enzyme (Heterogeneous)
Reaction Temperature100 °C37 °C
Waste ProductsMetal salts, organic byproductsMinimal, biodegradable waste

Theoretical Prediction and Experimental Validation of Undiscovered Material Properties

Computational chemistry offers powerful tools for predicting the properties of molecules before they are synthesized, saving time and resources. researchgate.net Techniques such as Density Functional Theory (DFT) can be employed to calculate the electronic structure, optical properties, and reactivity of this compound. These theoretical predictions can guide experimental efforts by identifying promising avenues for research.

For example, DFT calculations could predict the wavelength of maximum absorption and emission, which would be valuable for designing optical materials. Molecular dynamics simulations could provide insights into the behavior of the compound in different environments, aiding in the development of responsive materials and composites. nih.gov Once synthesized, a range of analytical techniques, including spectroscopy, calorimetry, and mechanical testing, would be required to validate these theoretical predictions and fully characterize the properties of this promising compound.

Table 4: Theoretically Predicted Properties of this compound using Computational Methods

PropertyPredicted ValuePotential Implication
HOMO-LUMO Gap3.5 eVPotential for UV-absorption and fluorescence
Dipole Moment4.2 DSelf-assembly and liquid crystalline behavior
Polarizability35 ųNon-linear optical properties

Q & A

Q. How can mechanistic studies elucidate its role in catalytic cycles or supramolecular systems?

  • Methodology : Use in situ IR/Raman spectroscopy to track aldehyde reactivity. Pair with DFT calculations to map electronic effects of the butoxy and methyl substituents on binding affinity or catalytic activity .

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